molecular formula C19H20N4O4 B3002591 N-(2,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-94-9

N-(2,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B3002591
CAS No.: 880811-94-9
M. Wt: 368.393
InChI Key: NMWXNEWGVYXSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound featuring a 2,5-dimethoxyphenyl group linked via an amide bond to a butanamide chain terminating in a 4-oxo-1,2,3-benzotriazin-3-yl moiety. The benzotriazinone core is a fused aromatic heterocycle with three nitrogen atoms and a ketone group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-13-9-10-17(27-2)16(12-13)20-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)21-22-23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWXNEWGVYXSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Moiety: The butanamide side chain is introduced through a series of reactions, including amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Heterocyclic Core Modifications

The benzotriazinone group distinguishes the target compound from triazine-based analogs. For example, Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () contains a non-fused triazine ring with phenoxy substituents. Key differences include:

  • Reactivity: The ketone in benzotriazinone may participate in hydrogen bonding or serve as a site for further derivatization, unlike the formyl group in the triazine analog.

Substituent Effects on the Aromatic Rings

The 2,5-dimethoxyphenyl group in the target compound contrasts with substituents in other butanamide derivatives. For instance, compounds m, n, and o in feature 2,6-dimethylphenoxy groups. Comparisons include:

  • Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas methyl groups (in 2,6-dimethylphenoxy) are weakly electron-donating but primarily steric.
  • Steric Hindrance : The 2,5-dimethoxy substitution pattern may allow greater rotational freedom compared to the ortho-dimethyl groups in compounds, which could hinder binding to sterically sensitive targets.

Amide Linkage and Chain Length

The target compound’s butanamide chain (four-carbon spacer) differs from shorter or branched chains in analogs. For example, compounds in feature complex stereochemistry and branched substituents (e.g., tetrahydro-pyrimidinone rings). Key considerations:

  • Flexibility : A four-carbon chain may balance flexibility and rigidity, optimizing interactions with extended binding pockets.

Data Table: Structural and Functional Comparisons

Compound Name Heterocycle Aromatic Substituents Chain Features Potential Advantages
Target Compound Benzotriazinone 2,5-Dimethoxyphenyl Linear butanamide Planarity, H-bonding capability
Methyl 3-[[...]benzoate () Triazine 4-Methoxyphenoxy, Bromo Ester-linked methyl group Synthetic versatility
(R)-N-[(2S,4S,5S)-...butanamide (, m) None (tetrahydropyrimidinone) 2,6-Dimethylphenoxy Branched, stereochemically complex Target specificity

Biological Activity

N-(2,5-Dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

C17H18N4O4\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This structure features a dimethoxyphenyl group and a benzotriazinone moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
  • Case Studies : In vitro studies demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Further studies revealed that it selectively targets cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1070
PC-3 (Prostate)1565
HeLa (Cervical)2060

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 25 µg/mL.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects.

  • Mechanism : The compound appears to modulate oxidative stress and inflammatory pathways in neuronal cells. It has been observed to reduce reactive oxygen species (ROS) levels and enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism with several identified metabolites that may contribute to its biological effects.

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to further evaluate its safety in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.